![molecular formula C16H8Cl2F3N3 B2368740 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile CAS No. 400080-84-4](/img/structure/B2368740.png)
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile is a complex organic compound that features both aromatic and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions can be employed to introduce the desired substituents.
Aromatic Substitution: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Nitrile Introduction: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrile group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in various substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable subject for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical Research:
Biochemical Studies: May be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with specific chemical properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action for 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-2-[3-chloro-2-pyridinyl]succinonitrile: Lacks the trifluoromethyl group.
2-(4-Chlorophenyl)-2-[3-trifluoromethyl-2-pyridinyl]succinonitrile: Lacks the additional chlorine atom.
Uniqueness
The presence of both chlorine and trifluoromethyl groups in 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAIVOEGNDCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
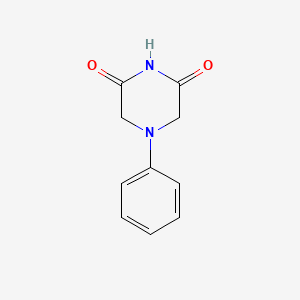
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
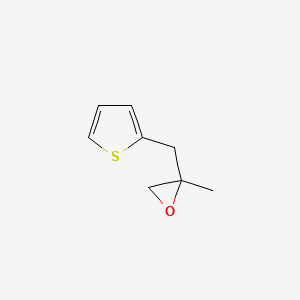
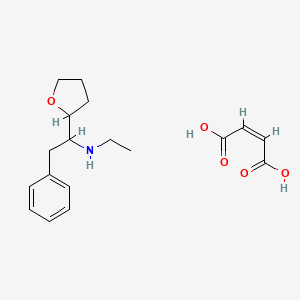
![(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2368664.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B2368667.png)
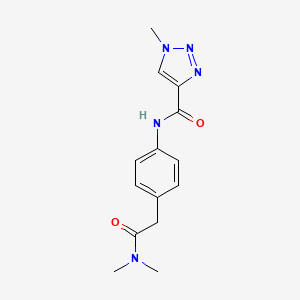
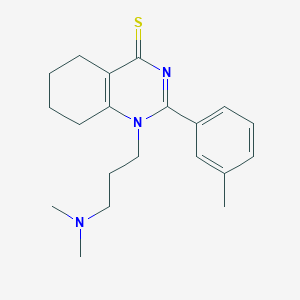
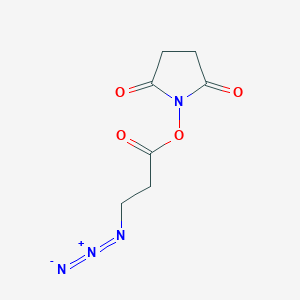
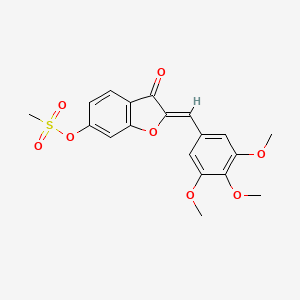
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2368679.png)
